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Abstract
The characterization of aromatic hydrocarbons in heavy petroleum feedstocks, crude oils, and

bitumens is critical for refining processes, environmental monitoring, and drug development

research where petroleum-derived precursors may be used. Asphaltenes, the heaviest and

most polar fraction of crude oil, can interfere with analysis and cause significant operational

issues in refining.[1][2] This document provides detailed protocols for the deasphalting of heavy

hydrocarbon samples, followed by the fractionation of the resulting maltenes to isolate the

aromatic fraction for subsequent analysis. The primary methods covered are Solvent

Deasphalting (SDA) for asphaltene removal and SARA (Saturates, Aromatics, Resins,

Asphaltenes) fractionation via column chromatography. Furthermore, a standard protocol for

the analysis of the isolated aromatic fraction using Gas Chromatography-Mass Spectrometry

(GC-MS) is presented.

Introduction
Heavy oils and petroleum residues are extraordinarily complex mixtures containing thousands

of individual compounds.[3] For effective analysis and utilization, these mixtures must be

separated into more manageable fractions based on their physicochemical properties like

polarity and solubility. The SARA analysis method is a standard approach that divides crude oil

components into four distinct classes: Saturates, Aromatics, Resins, and Asphaltenes.[4][5]
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Asphaltenes: These are high-molecular-weight compounds that are insoluble in n-alkanes

(like n-heptane or n-pentane) but soluble in aromatic solvents such as toluene.[2][6] Their

precipitation is the first step in this workflow, a process known as deasphalting.

Maltenes: The fraction that remains soluble in n-alkanes after asphaltene precipitation is

collectively known as maltenes. This fraction is further separated into Saturates, Aromatics,

and Resins.

Saturates: Consist of nonpolar hydrocarbons, including linear, branched, and cyclic alkanes.

[4]

Aromatics: Contain one or more aromatic rings and are slightly more polar than saturates.[4]

This fraction is often the primary focus for detailed characterization.

Resins: These are more polar molecules that are soluble in n-alkanes but can be adsorbed

onto polar stationary phases like silica gel.[7]

This application note details the workflow from a whole crude oil or heavy oil sample to the

instrumental analysis of its aromatic constituents.

Overall Workflow for Aromatic Hydrocarbon
Analysis
The logical flow for isolating and analyzing aromatic hydrocarbons from a complex petroleum

mixture involves a multi-step process of separation and characterization. This process begins

with the removal of the most complex fraction (asphaltenes) and proceeds with further

fractionation and detailed analysis.
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Caption: Workflow from crude oil to aromatic hydrocarbon analysis.

Part 1: Deasphalting
Solvent Deasphalting (SDA) is a physical separation process that leverages solubility

differences to precipitate asphaltenes from a heavy oil feedstock.[8] Light paraffinic solvents

like propane, butane, or pentane are commonly used. For laboratory-scale analysis, n-heptane

is frequently employed to precipitate "C7 asphaltenes".[6]

Table 1: Comparison of Solvents for Deasphalting
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Solvent DAO Yield DAO Quality
Contaminant
Rejection
(Metals, CCR)

Typical Use
Case

Propane Lowest Highest Highest

Lube oil

feedstock

production[9]

Butane Intermediate Intermediate Intermediate
FCC feed

preparation

Pentane High Lower Lower

Maximizing

conversion

feedstock[9]

Heptane Highest Lowest Lowest

Standard lab

analysis (IP-143)

[7]

DAO:

Deasphalted Oil,

CCR: Conradson

Carbon Residue

Experimental Protocol: Asphaltene Precipitation (Based
on ASTM D6560/IP-143)
This protocol describes the standard method for precipitating asphaltenes from crude oil using

n-heptane.[6]

1. Materials and Equipment:

Crude oil or heavy oil sample

n-heptane (analytical grade)

Erlenmeyer flask with stopper

Mechanical shaker or magnetic stirrer
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Filtration apparatus (funnel, filter flask)

0.45 µm membrane filters (e.g., Millipore HVLP)[6]

Drying oven or vacuum desiccator

Analytical balance

2. Procedure:

Accurately weigh approximately 1 g of the crude oil sample into a clean, dry Erlenmeyer

flask.

Add n-heptane to the flask at a volume-to-mass ratio of 40:1 (mL:g).[6][10]

Seal the flask and shake the mixture thoroughly using a mechanical shaker for at least 6

hours at ambient temperature to ensure complete precipitation.[6] For less automated

setups, allow the mixture to equilibrate for two days, shaking it periodically.[10]

Set up the filtration apparatus with a pre-weighed 0.45 µm filter paper.

Pour the mixture through the filter to separate the precipitated asphaltenes.

Wash the collected precipitate on the filter paper with successive small volumes of fresh n-

heptane until the filtrate runs clear and colorless. This removes any co-precipitated maltenes.

Carefully remove the filter paper containing the asphaltene precipitate and place it in a drying

oven at 105°C until a constant weight is achieved. Alternatively, dry under a slow stream of

nitrogen to prevent oxidation.[10]

The filtrate, containing the maltenes (deasphalted oil), should be collected and preserved for

the subsequent fractionation step.

3. Calculation:

Asphaltene Content (wt%) = (Mass of dry asphaltenes / Mass of initial oil sample) x 100

Part 2: SARA Fractionation of Maltenes
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Once the asphaltenes are removed, the maltenes are fractionated into saturates, aromatics,

and resins using column chromatography. The separation is based on the different affinities of

these hydrocarbon classes for a polar adsorbent, typically silica gel.[11][12]

Experimental Protocol: Fractionation by Column
Chromatography
This protocol provides a general method for separating the maltene fraction into saturates and

aromatics.

1. Materials and Equipment:

Maltene fraction (filtrate from Part 1) dissolved in a minimal amount of n-hexane.

Glass chromatography column.

Silica gel (60-200 µm, activated by heating at 150°C for 4 hours).

n-hexane (analytical grade).

Dichloromethane (DCM) or Toluene (analytical grade).

Collection vials.

Rotary evaporator.

2. Procedure:

Column Packing: Prepare a slurry of activated silica gel in n-hexane and pour it into the

chromatography column. Allow the silica gel to settle into a uniform bed. Do not let the

column run dry.[12]

Sample Loading: Carefully add the concentrated maltene solution to the top of the silica gel

bed.

Elution of Saturates: Elute the saturate fraction by passing n-hexane through the column.[11]

Collect the eluate in a pre-weighed vial. The elution is complete when the solvent coming off

the column is colorless.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.chromatographyonline.com/view/fractionation-aliphatic-and-aromatic-hydrocarbons-petroleum-extracts-0
https://www.unitedchem.com/media/at_assets/tech_doc_info/6107-03-01-_EPH_fractionation_Method-_5g_silica_cartridge_1.pdf
https://www.unitedchem.com/media/at_assets/tech_doc_info/6107-03-01-_EPH_fractionation_Method-_5g_silica_cartridge_1.pdf
https://www.chromatographyonline.com/view/fractionation-aliphatic-and-aromatic-hydrocarbons-petroleum-extracts-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elution of Aromatics: Change the collection vial. Elute the aromatic fraction by passing a

more polar solvent, such as dichloromethane (DCM) or toluene, through the column.[11][13]

Collect this fraction in a separate pre-weighed vial.

Solvent Removal: Remove the solvent from each collected fraction using a rotary evaporator

or a gentle stream of nitrogen.

Quantification: Weigh the vials containing the dried saturate and aromatic fractions to

determine their respective weights.

Part 3: Analysis of Aromatic Hydrocarbons
The isolated aromatic fraction can be analyzed by various techniques to identify and quantify

its components. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely

used method for this purpose, particularly for Polycyclic Aromatic Hydrocarbons (PAHs).[14][15]

More advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC)

can be used for highly complex aromatic fractions.[16][17]

Table 2: Typical GC-MS Instrumental Parameters for
Aromatic Analysis
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Parameter Setting Purpose

Gas Chromatograph

Injection Mode Splitless

To maximize the transfer of

trace analytes to the column.

[14]

Injection Volume 1 µL
Standard volume for capillary

GC.

Inlet Temperature 280 °C
Ensures rapid volatilization of

aromatic compounds.

Carrier Gas Helium (99.999% purity)

Inert carrier gas providing

good chromatographic

efficiency.

Column
HP-5MS (or equivalent), 30-60

m x 0.25 mm ID, 0.25 µm film

A non-polar column suitable for

separating aromatic

hydrocarbons.[14]

Oven Program

Initial 60°C (hold 2 min), ramp

to 300°C at 10°C/min, hold 10

min

Temperature program to

separate a wide range of

aromatic compounds by boiling

point.

Mass Spectrometer

Ionization Mode Electron Impact (EI)

Standard ionization method

providing reproducible

fragmentation patterns.

Ionization Energy 70 eV

Standard energy for creating

library-searchable mass

spectra.[14]

Acquisition Mode
Selected Ion Monitoring (SIM)

or Full Scan

SIM for high sensitivity

targeted analysis; Full Scan for

identification of unknowns.[14]

[18]
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Mass Range 35 - 500 amu

Covers the molecular weights

of most relevant aromatic

hydrocarbons.[14]

Experimental Protocol: GC-MS Analysis of the Aromatic
Fraction
1. Sample Preparation:

Accurately weigh a portion of the dried aromatic fraction.

Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of

approximately 1 mg/mL.

If quantitative analysis is required, add an appropriate internal standard solution.

Transfer the solution to a 2 mL autosampler vial.

2. Instrumental Analysis:

Set up the GC-MS system according to the parameters outlined in Table 2.

Perform an initial calibration of the instrument using a certified standard mixture of PAHs or

other relevant aromatic compounds.

Analyze the prepared sample by injecting 1 µL into the GC-MS.

Acquire the data using either Full Scan or SIM mode, depending on the analytical goals.

3. Data Processing:

Identification: Identify the compounds in the aromatic fraction by comparing their retention

times and mass spectra with those of the calibration standards and reference spectra from a

library (e.g., NIST).

Quantification: For quantitative analysis, construct a calibration curve for each target analyte

using the data from the standard runs. Calculate the concentration of each identified
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compound in the sample based on its peak area relative to the internal standard.

Logical Relationships in SARA Analysis
The SARA fractionation method is based on the distinct solubility and polarity of each

component class, which dictates the separation process. The initial deasphalting step is a

critical prerequisite that enables the subsequent chromatographic separation of the remaining,

less complex maltene fraction.

SARA Fractions

Asphaltenes Resins Aromatics Saturates

Physicochemical Properties

High Polarity & MW Intermediate Polarity Low Polarity Non-Polar

Separation Principle

n-Alkane Insolubility Adsorption on Silica Weak Adsorption on Silica No Adsorption on Silica

Click to download full resolution via product page

Caption: Relationship between SARA fractions and separation principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7770517?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

